2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one” is an organic compound . It contains a benzyl group and a methyl group attached to an amino group, which is a monovalent functional group with the formula −CH2−NH2 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . Aminomethyl groups, like the one in this compound, are usually obtained by alkylation with Eschenmoser’s salt .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group (C6H5CH2) attached to an amino group (NH2), forming an aminomethyl group. This is attached to a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and contains a ketone functional group .Scientific Research Applications
Synthesis and Structural Studies
Research on pyran derivatives, including those structurally related to 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, often focuses on their synthesis and structural analysis. For instance, the study by Brbot-Šaranović et al. (2000) on enaminones, which are closely related in structure to pyrans, explores the synthesis and crystal structures of these compounds. Such research lays the groundwork for understanding the chemical behavior and potential applications of pyran derivatives in various domains, including materials science and pharmaceuticals (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Bioactive Compound Synthesis
Pyrazole derivatives, which share a motif with the compound of interest, have been studied for their synthesis and potential bioactivities. Titi et al. (2020) investigated the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This suggests that compounds with similar structures could be explored for their bioactive properties, potentially leading to new therapeutic agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Material Science and Corrosion Inhibition
In the field of material science, research by Herrag et al. (2007) on pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid highlights the potential of structurally similar compounds in industrial applications. The study demonstrated that these compounds significantly reduce corrosion rates, suggesting that derivatives of this compound could find use in corrosion protection strategies (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Green Chemistry Applications
Another interesting avenue is the use of pyran derivatives in green chemistry applications, as demonstrated by Dehghanpoor et al. (2019) in their work on synthesizing pyrano[3,2-b]pyran-4(8H)-ones using nano-silica sulfuric acid as a catalyst. This method emphasizes the role of pyran derivatives in developing environmentally friendly synthetic routes, potentially applicable to the synthesis of this compound and its analogs (Dehghanpoor, Sadeghi, & Mosslemin, 2019).
Properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-16(8-11-5-3-2-4-6-11)9-14-15(19)13(18)7-12(10-17)20-14/h2-7,17,19H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCLGIYKATVHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C(=O)C=C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.